REACTION_SMILES
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[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[CH3:7][C:8]1=[C:12]([CH2:13][C:14]#[CH:15])[C:11](=[O:16])[CH2:10][CH:9]1[OH:17].[Cl-:18].[Cl-:31].[Cl:19][C:20](=[CH:21][CH:22]1[C:23]([CH3:28])([CH3:29])[CH:24]1[C:25](=[O:26])[OH:27])[Cl:30].[NH4+:32].[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[CH3:7][C:8]1=[C:12]([CH2:13][C:14]#[CH:15])[C:11](=[O:16])[CH2:10][CH:9]1[O:17][C:25]([CH:24]1[CH:22]([CH:21]=[C:20]([Cl:19])[Cl:30])[C:23]1([CH3:28])[CH3:29])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCC1=C(C)C(O)CC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(C=C(Cl)Cl)C1C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccncc1
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Name
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C#CCC1=C(C)C(OC(=O)C2C(C=C(Cl)Cl)C2(C)C)CC1=O
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Type
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product
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Smiles
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C#CCC1=C(C)C(OC(=O)C2C(C=C(Cl)Cl)C2(C)C)CC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |